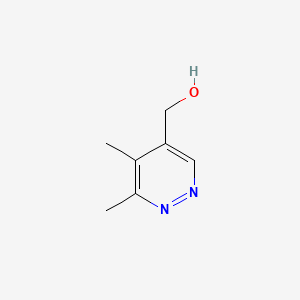

(5,6-dimethylpyridazin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5,6-dimethylpyridazin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(2)9-8-3-7(5)4-10/h3,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLSBBIQCROFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dimethylpyridazin 4 Yl Methanol and Substituted Pyridazinylmethanols

Foundational Strategies for Pyridazine (B1198779) Ring Construction Relevant to 5,6-Dimethyl Substitution

The synthesis of the 5,6-dimethylpyridazine core is a critical first step. The methodologies employed are centered around the formation of the heterocyclic ring with the desired substitution pattern.

Cyclization Reactions in Pyridazine Scaffold Assembly

The most prevalent and classical method for the synthesis of pyridazines involves the condensation reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. chemicalbook.com This approach, known as the Paal-Knorr synthesis for pyridazines, is a robust and versatile method for forming the diazine ring. For the specific synthesis of 5,6-dimethylpyridazine, the key precursor is 3,4-hexanedione (B1216349). google.comnist.gov

The reaction proceeds via a cyclocondensation mechanism where the two carbonyl groups of the 1,4-dione react with the two nitrogen atoms of hydrazine, typically with the elimination of two molecules of water, to form the stable aromatic pyridazine ring. The reaction is often carried out in a suitable solvent, and may be catalyzed by acid or heat.

Table 1: Cyclocondensation for 5,6-Dimethylpyridazine Synthesis

| Reactant 1 | Reactant 2 | Product | Key Conditions |

|---|

The synthesis of the requisite 3,4-hexanedione can be achieved through various methods, including the oxidation of 4-hydroxy-3-hexanone. google.com One reported method involves the use of ozone as the oxidizing agent with water as a catalyst and acetic acid as a cocatalyst, providing a high yield of the desired dione. google.com

Directed Functionalization for Dimethylation at Pyridazine Positions 5 and 6

The substitution pattern of the final pyridazine is directly determined by the structure of the starting 1,4-dicarbonyl compound. To achieve the 5,6-dimethyl substitution pattern, the synthetic strategy must employ a 1,4-dicarbonyl compound with methyl groups adjacent to the carbonyl functionalities. In this context, the use of 3,4-hexanedione is a direct and efficient method for ensuring the desired dimethylation at the C5 and C6 positions of the resulting pyridazine ring.

The choice of this specific precursor is a prime example of directed functionalization, where the substituents are incorporated into the acyclic precursor prior to the ring-forming cyclization reaction. This pre-functionalization strategy is often more straightforward and higher yielding than attempting to introduce methyl groups onto a pre-existing pyridazine ring, which can suffer from issues of regioselectivity and harsh reaction conditions.

Introduction of the Hydroxymethyl Group at Pyridazine Position 4

With the 5,6-dimethylpyridazine core in hand, the next critical step is the introduction of a hydroxymethyl group at the C4 position. Direct hydroxymethylation of the pyridazine ring is challenging; therefore, a two-step approach is generally considered more feasible. This involves the introduction of a functional group that can be readily reduced to a hydroxymethyl group, such as a formyl or an ester group.

Synthetic Routes for Pyridazinylmethanol Moieties

A common and effective method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com The electron-rich nature of the 5,6-dimethylpyridazine ring should make it susceptible to electrophilic substitution by the Vilsmeier reagent, leading to the formation of 5,6-dimethylpyridazine-4-carboxaldehyde.

Once the aldehyde is formed, it can be readily reduced to the corresponding primary alcohol, (5,6-dimethylpyridazin-4-yl)methanol. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice that is unlikely to affect the pyridazine ring. researchgate.netlibretexts.org The reduction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695).

An alternative, though potentially more complex, route could involve the metalation of the 5,6-dimethylpyridazine at the C4 position, followed by quenching with formaldehyde (B43269). mdpi.com This would require careful control of regioselectivity to ensure functionalization occurs at the desired position.

Table 2: Proposed Synthesis of this compound

| Starting Material | Reagents | Intermediate | Reagents | Final Product |

|---|

Chemo- and Regioselective Hydroxymethylation Approaches

The proposed Vilsmeier-Haack reaction is expected to exhibit a degree of regioselectivity. The electron-donating methyl groups at the C5 and C6 positions of the pyridazine ring increase the electron density of the ring, thereby activating it towards electrophilic substitution. The directing effect of these methyl groups would favor the substitution at the adjacent C4 position.

The subsequent reduction of the aldehyde to the alcohol is a highly chemoselective process. Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones over other functional groups such as the nitrogen-nitrogen double bond within the pyridazine ring. researchgate.net This ensures that the aromaticity of the pyridazine core is maintained during the reduction step.

Advanced Synthetic Transformations in this compound Synthesis

While the Vilsmeier-Haack reaction followed by reduction represents a robust and logical synthetic pathway, other advanced methodologies could be considered. For instance, modern cross-coupling reactions could potentially be employed if a suitable C4-halogenated 5,6-dimethylpyridazine was available. This halo-pyridazine could then undergo a coupling reaction with a formaldehyde equivalent or a protected hydroxymethyl group. However, the synthesis of the C4-halogenated precursor itself might present its own set of challenges.

Another advanced approach could involve the direct C-H activation of the 5,6-dimethylpyridazine at the C4 position using a transition metal catalyst, followed by reaction with a suitable electrophile to introduce the hydroxymethyl group or a precursor. While such methods are at the forefront of organic synthesis, their application to this specific substrate would require significant optimization to achieve the desired regioselectivity and yield.

Ultimately, the combination of classical pyridazine synthesis via cyclocondensation, followed by a well-established formylation and subsequent reduction, represents the most practical and scientifically sound approach for the synthesis of this compound based on current chemical literature.

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each starting material. organic-chemistry.orgfrontiersin.org This approach is celebrated for its efficiency, reduction of intermediate isolation steps, and alignment with the principles of green chemistry by minimizing waste. frontiersin.org MCRs often proceed through a cascade of elementary reactions, where the initial product undergoes further transformations in situ. organic-chemistry.org

While many named MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, are well-established for creating six-membered heterocycles, their principles are broadly applicable to the synthesis of diverse heterocyclic scaffolds, including pyridazines. acsgcipr.orgnih.gov The construction of pyridines and pyridazines can involve condensation reactions that build a carbon skeleton, followed by a ring-closing step. acsgcipr.org These can be executed as sequential additions or, more efficiently, as "one-pot" MCRs. acsgcipr.org For instance, the synthesis of highly substituted pyridines has been achieved through a cascade reaction involving a copper-catalyzed cross-coupling, an electrocyclization, and subsequent air oxidation, demonstrating how multiple transformations can be seamlessly combined. nih.gov

Enzyme cascades represent a biocatalytic approach to complex synthesis, where multiple enzymes work in concert to produce a target molecule from a simple precursor. nih.gov These biocatalytic routes offer high selectivity and environmentally benign reaction conditions, and have been successfully applied to the synthesis of active pharmaceutical ingredients. nih.gov

The synthesis of the pyridazine core itself can be achieved through various annulation strategies, such as the TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, which provides trisubstituted pyridazines with good functional group tolerance. organic-chemistry.org Another approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which yields 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org Such pyridazine products, bearing appropriate functional groups, can serve as precursors to pyridazinylmethanols through subsequent reduction steps.

Table 1: Examples of Multi-Component and Cascade Reactions for Heterocycle Synthesis This table provides illustrative examples of reaction types that build heterocyclic cores.

| Reaction Name/Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Reaction | Aldehyde, 2 equiv. β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Four-component reaction; product requires subsequent oxidation to form the aromatic pyridine. acsgcipr.orgnih.govresearchgate.net |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone | Acid-catalyzed three-component reaction. organic-chemistry.orgfrontiersin.org |

| Cu-Catalyzed Cascade | α,β-Unsaturated Ketoxime O-pentafluorobenzoates, Alkenylboronic Acids | Substituted Pyridine | Cascade involves C-N cross-coupling, electrocyclization, and oxidation. nih.gov |

| Aza-Diels-Alder | 1,2,3-Triazines, 1-Propynylamines | Substituted Pyridazine | Metal-free, highly regioselective synthesis of pyridazine derivatives. organic-chemistry.org |

Utilization of Modern Catalytic Systems

Modern catalytic systems are indispensable for the efficient and selective synthesis of substituted pyridazines. These catalysts facilitate reactions under milder conditions, improve yields, and allow for a high degree of functional group tolerance, which is critical for complex molecule synthesis. nih.govorganic-chemistry.org

Copper catalysis is particularly prominent in this field. Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been developed to produce 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent in these reactions can even dictate the final product, with acetonitrile (B52724) favoring the dihydropyridazine (B8628806) and acetic acid leading directly to the aromatic pyridazine. organic-chemistry.org

Lewis acid mediation offers another powerful tool. An inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid, provides a regiocontrolled route to functionalized pyridazines. organic-chemistry.org This method highlights the use of catalysis to control the regioselectivity of cycloaddition reactions.

Ring-closing metathesis (RCM) has emerged as a novel and powerful strategy for the synthesis of cyclic compounds, including, for the first time, pyridazines. nih.gov This method involves the use of a ruthenium catalyst to form the heterocyclic ring, followed by the elimination of a sulfinate group to achieve aromatization. nih.gov The application of RCM demonstrates the power of modern organometallic catalysis in forging challenging heterocyclic structures.

Table 2: Comparison of Modern Catalytic Systems for Pyridazine Synthesis This table summarizes various catalytic approaches for constructing the pyridazine ring.

| Catalytic System | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Copper(II) Acetate | Aerobic 6-endo-trig Cyclization | β,γ-Unsaturated Hydrazones | Good yields, high functional group tolerance, solvent-controlled product outcome. organic-chemistry.org |

| Lewis Acids | Inverse Electron Demand Diels-Alder | 3-Monosubstituted s-Tetrazine, Silyl Enol Ethers | High regiocontrol in the synthesis of functionalized pyridazines. organic-chemistry.org |

| Ruthenium-based Catalysts | Ring-Closing Metathesis (RCM) | Diene precursors | Novel route to pyridazine ring system; key step is elimination to achieve aromatization. nih.gov |

| TBAI/K₂S₂O₈ | [4 + 2] Annulation | Ketene N,S-acetals, N-Tosylhydrazones | Broad substrate scope and good functional group tolerance under promoted conditions. organic-chemistry.org |

"Click Chemistry" Applications in Pyridazinylmethanol Derivatization

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, generating only benign byproducts. organic-chemistry.org The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov This reaction is exceptionally reliable and bio-orthogonal, meaning it can proceed in complex chemical environments without interfering with native functional groups. nih.gov

The power of click chemistry lies not in the formation of the core heterocycle itself, but in its derivatization. For a molecule like this compound, the hydroxyl group serves as a chemical handle for modification. This alcohol can be converted into either an azide or a terminal alkyne through standard organic transformations. The resulting functionalized pyridazinylmethanol can then be "clicked" onto a wide array of molecules containing the complementary functional group (alkynes or azides, respectively).

This strategy allows for the modular assembly of more complex structures, where the pyridazinylmethanol core is linked to other pharmacophores, reporter tags (like fluorophores), or biomolecules. nih.gov This approach is a cornerstone of modern drug discovery and chemical biology, enabling the rapid generation of compound libraries for screening and the development of targeted probes. organic-chemistry.orgnih.gov The triazole linker formed is not merely a spacer; it is metabolically stable and can participate in hydrogen bonding, potentially contributing to the biological activity of the final conjugate.

Table 3: Hypothetical "Click Chemistry" Derivatization of a Pyridazinylmethanol This table illustrates the components and outcome of applying CuAAC for derivatization.

| Component 1 | Component 2 | Catalyst/Conditions | Product | Application |

|---|---|---|---|---|

| Pyridazinylmethanol-alkyne (Prepared from this compound) | Azide-containing molecule (e.g., an azido-sugar, peptide, or fluorophore) | Cu(I) source (e.g., CuSO₄/sodium ascorbate), Aqueous solvent | 1,2,3-Triazole-linked pyridazinylmethanol conjugate | Rapid synthesis of diverse derivatives for structure-activity relationship (SAR) studies. organic-chemistry.orgnih.gov |

| Pyridazinylmethanol-azide (Prepared from this compound) | Alkyne-containing molecule (e.g., a second pharmacophore, biotin (B1667282) tag) | Cu(I) source, Various solvents | 1,2,3-Triazole-linked pyridazinylmethanol conjugate | Bio-conjugation, development of chemical probes, creating hybrid molecules. organic-chemistry.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations of 5,6 Dimethylpyridazin 4 Yl Methanol and Its Derivatives

Reactivity of the Pyridazine (B1198779) Core and Nitrogen Atoms

The reactivity of the pyridazine core in (5,6-dimethylpyridazin-4-yl)methanol is fundamentally influenced by the presence of two adjacent nitrogen atoms. This arrangement leads to a unique electronic distribution within the heterocyclic ring, dictating its interactions with both electrophiles and nucleophiles.

Nucleophilic and Electrophilic Characteristics of the Pyridazine System

The pyridazine ring is characterized as an electron-poor system. taylorfrancis.comscribd.com The two nitrogen atoms exert a strong electron-withdrawing effect on the carbon atoms of the ring, making them electron-deficient. scribd.com This inherent electron deficiency renders the pyridazine core susceptible to nucleophilic attack. taylorfrancis.comscribd.com Consequently, reactions with nucleophiles are a prominent feature of pyridazine chemistry. Halogenated pyridazines, for instance, readily undergo nucleophilic substitution, where the halogen atom is displaced by a nucleophile. The intermediates in these reactions are particularly well-stabilized. scribd.com

Conversely, the electron-poor nature of the pyridazine ring makes it resistant to electrophilic substitution reactions, much more so than pyridine (B92270). scribd.comwikipedia.org For electrophilic attack to occur on the carbon atoms, the presence of strong electron-donating groups on the ring is often necessary to increase the ring's electron density. youtube.com However, electrophilic attack can occur at the nitrogen atoms, which possess lone pairs of electrons. scribd.com

The diazines, including pyridazine, are less aromatic and have lower resonance stabilization compared to pyridine. taylorfrancis.com This reduced aromaticity contributes to their propensity to react with nucleophilic reagents. taylorfrancis.com

Protonation Behavior and Hydrogen Bonding Contributions of Pyridazine Nitrogens

The nitrogen atoms of the pyridazine ring are basic and can be protonated by acids to form pyridazinium salts. wikipedia.org However, pyridazine is a weaker base than pyridine. This is due to the destabilizing effect of the second nitrogen atom on the resulting positive charge after protonation of one nitrogen. scribd.com Generally, electrophilic addition, including protonation, occurs at only one of the nitrogen atoms because the initial positive charge renders the second nitrogen extremely unreactive towards further electrophilic attack. scribd.com

The pyridazine moiety is a robust hydrogen bond acceptor, a property that is significant in its interactions with other molecules. nih.gov The ability of both nitrogen atoms to participate in hydrogen bonding is a key feature. nih.gov This dual hydrogen-bonding capacity can be crucial in molecular recognition and drug-target interactions. nih.gov The relatively low basicity of the pyridazine ring means that its hydrogen-bonding interactions are preserved at lower pH values compared to pyridine, where protonation would negate the hydrogen bond acceptor properties of the nitrogen atom. nih.gov Studies on pyridine derivatives have shown that protonation can strengthen certain non-covalent interactions, such as pnicogen bonds, by increasing the positive charge on the ring system. rsc.orgresearchgate.net

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group at the 4-position of the pyridazine ring is a key site for chemical transformations, allowing for a variety of synthetic modifications.

Oxidation-Reduction Chemistry of the Carbinol Center

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. The specific product obtained depends on the oxidizing agent used and the reaction conditions. Conversely, the carbinol center implies that the parent compound can be synthesized via reduction of the corresponding aldehyde or carboxylic acid derivative. While specific studies on the oxidation-reduction of this compound are not detailed in the provided results, the general chemistry of primary alcohols is applicable.

Derivatization Pathways and Functional Group Interconversions at the Methanol (B129727) Moiety

The hydroxyl group of the methanol moiety is a versatile functional group that can undergo a wide range of derivatization reactions. These include esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or other electrophiles. These reactions allow for the introduction of various new functional groups and the extension of the molecular structure. The hydroxyl group can also be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, enabling the introduction of a wide array of nucleophiles at this position.

Reactivity of the Methyl Substituents

The methyl groups at the 5- and 6-positions of the pyridazine ring also influence the reactivity of the molecule. Methyl groups are known to be electron-donating through hyperconjugation, which can slightly increase the electron density of the pyridazine ring. youtube.com This can have a modest effect on the susceptibility of the ring to electrophilic attack.

Isomerization and Tautomerization Phenomena in Pyridazine Systems

Pyridazine systems exhibit a range of isomerization and tautomerization behaviors, which are fundamental to their chemical properties and reactivity. These phenomena involve the rearrangement of atoms or groups within the molecule, leading to structurally distinct but often interconvertible species.

Photochemical isomerization is a notable transformation for some pyridazine derivatives. researchgate.net For example, upon irradiation, pyridazine N-oxides can undergo ring opening to form a transient diazo intermediate. researchgate.net This intermediate can then follow several pathways, including ring closure to form a pyrazole (B372694) derivative or the loss of a nitrogen molecule to yield a furan (B31954). researchgate.net

Tautomerism, particularly keto-enol tautomerism, is prevalent in hydroxyl-substituted pyridazines, often referred to as pyridazinones. researchgate.net Studies on various pyridazinone systems, including those fused with other heterocyclic rings like pyrazole, consistently show that the equilibrium heavily favors the oxo (keto or amide) form over the hydroxy (enol) form. researchgate.netias.ac.inresearchgate.net The stability of the oxo form is attributed to factors including the strength of the C=O bond and aromaticity. chemtube3d.com Computational studies using methods like Nucleus-Independent Chemical Shift (NICS) have been employed to investigate the aromaticity of different tautomers and confirm the predominance of the keto form. ias.ac.in In certain fused systems, isomerization can occur under acidic, basic, or thermal conditions, leading to a thermodynamically more stable isomer, such as the Dimroth-type rearrangement observed in some pyrazolotriazolopyrimidine derivatives. nih.gov

| System Type | Tautomeric/Isomeric Forms | Predominant Form | Conditions/Notes | Reference |

|---|---|---|---|---|

| Pyridazin-3-one | 3-Hydroxypyridazine (Enol) ⇌ Pyridazin-3(2H)-one (Keto) | Keto Form | Generally the more stable tautomer. | researchgate.netresearchgate.net |

| Pyridazin-4-one | 4-Hydroxypyridazine (Enol) ⇌ Pyridazin-4(5H)-one (Keto) | Keto Form | The oxo form is more stable. | researchgate.net |

| Pyridazine N-oxide | Pyridazine N-oxide ⇌ Diazo Intermediate ⇌ Pyrazole/Furan | N/A (Isomerization) | Photochemical irradiation (UV light). | researchgate.net |

| Pyrazolo[4,3-e] researchgate.netias.ac.inwur.nltriazolo[4,3-c]pyrimidine | [4,3-c] Isomer ⇌ [1,5-c] Isomer | [1,5-c] Isomer | Rearrangement can be induced by acid, base, or heat. | nih.gov |

Exploration of Reaction Mechanisms and Reactive Intermediates

The diverse reactivity of pyridazine derivatives is governed by a variety of reaction mechanisms, which often involve the formation of transient, highly reactive intermediates. Understanding these pathways and intermediates is crucial for designing synthetic routes and predicting product outcomes.

Several types of short-lived species have been identified or postulated in reactions involving pyridazine rings. These intermediates, though transient, dictate the course of the reaction.

Didehydropyridazines : In nucleophilic substitution reactions, such as the amination of 4-halogenopyridazines with potassium amide, evidence points to the formation of a highly reactive 4,5-didehydropyridazine intermediate through an elimination-addition mechanism. wur.nl

Diazo Intermediates : As mentioned previously, photochemical reactions of pyridazine N-oxides proceed through the formation of diazo derivatives following a ring-opening step. researchgate.net These intermediates are key to the subsequent isomerization into pyrazole or furan products. researchgate.net

Mesoionic Intermediates : The synthesis of certain fused pyridazine systems, like pyrrolo[1,2-b]pyridazines, occurs via a [3+2] cycloaddition reaction. nih.gov This process involves the in situ generation of mesoionic oxazolo-pyridazinones, which act as 1,3-dipoles that react with dipolarophiles. nih.gov

Carbocation Intermediates : Ring contraction reactions, such as the acid-mediated rearrangement of a phenyl(4-pyridazinyl)methanol derivative into a pyrazole, are proposed to proceed through well-stabilized carbocation intermediates. researchgate.net

Radical Intermediates : While pyridazines are generally unreactive towards electrophilic substitution, reactions with highly reactive species like nitrenes can occur via radical insertion mechanisms. dur.ac.uk

| Reactive Intermediate | Parent Reaction Type | Example Formation | Subsequent Reaction | Reference |

|---|---|---|---|---|

| Didehydropyridazine | Nucleophilic Aromatic Substitution | Elimination of HX from a halogenopyridazine. | Addition of a nucleophile (e.g., NH₃). | wur.nl |

| Diazo Derivative | Photochemical Isomerization | Irradiation of a pyridazine N-oxide. | Ring closure to pyrazole or N₂ loss to furan. | researchgate.net |

| Mesoionic Oxazolo-pyridazinone | [3+2] Cycloaddition | In situ from pyridazinone acids with acetic anhydride. | Reaction with an acetylenic dipolarophile. | nih.gov |

| Carbocation | Ring Contraction | Acid-mediated rearrangement of a pyridazinyl carbinol. | Rearrangement to form a five-membered ring. | researchgate.net |

The synthesis and modification of the pyridazine core can be achieved through several mechanistic pathways.

Formation of the Pyridazine Ring: A classical and widely used method for constructing the pyridazine ring is the condensation of 1,4-dicarbonyl compounds (like maleic hydrazide) with hydrazine (B178648) or its derivatives. wikipedia.org Modern methods provide access to highly substituted pyridazines through cycloaddition reactions. The inverse-electron-demand Diels-Alder (IEDDA) reaction is particularly effective, using electron-deficient dienes like tetrazines or 1,2,3-triazines, which react with electron-rich dienophiles such as alkynyl sulfides or enamines. rsc.orgorganic-chemistry.org These reactions are often highly regioselective and proceed through a cycloaddition step followed by the elimination of a stable molecule like dinitrogen. rsc.org

Derivatization of the Pyridazine Ring: Once formed, the pyridazine ring can be modified through various reactions.

Nucleophilic Substitution : Halogenated pyridazines are valuable precursors for derivatization. The halogen atom can be displaced by a variety of nucleophiles. mdpi.com One complex mechanism observed in these reactions is the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), which involves the formation of an open-chain intermediate before recyclization to the substituted product. wur.nl

Functional Group Interconversion : Functional groups on the pyridazine ring can be readily transformed. For example, pyridazinones can be converted to chloropyridazines using reagents like phosphoryl chloride (POCl₃). mdpi.comjocpr.com These chloro derivatives are highly versatile intermediates for further substitutions, including amine additions and palladium-catalyzed cross-coupling reactions like the Suzuki arylation. mdpi.com

Cycloaddition Reactions : The pyridazine ring itself, or derivatives thereof, can act as a scaffold for building more complex, fused heterocyclic systems through cycloaddition pathways, as seen with the generation of mesoionic intermediates. nih.gov

Strategic Role of 5,6 Dimethylpyridazin 4 Yl Methanol As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The inherent structural features of (5,6-dimethylpyridazin-4-yl)methanol, namely the reactive hydroxyl group and the electron-deficient pyridazine (B1198779) ring, earmark it as a valuable starting material for constructing intricate heterocyclic systems. The pyridazine core itself offers multiple sites for functionalization, and the hydroxymethyl substituent provides a key handle for a variety of chemical transformations.

Precursor in the Synthesis of Fused Pyridazine Systems

Pyridazine derivatives are frequently employed as precursors for the synthesis of fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science. nih.govnih.gov The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid. These functional groups are pivotal for subsequent intramolecular cyclization reactions to form rings fused to the pyridazine core. For instance, an aldehyde derivative could undergo condensation with an adjacent active methylene (B1212753) group, if one were introduced, to form a new carbocyclic or heterocyclic ring.

While specific examples starting from this compound are not detailed in available literature, the general strategy is well-precedented. For example, other functionalized pyridazines are used to create fused systems like pyridopyridazines and pyrazolopyridazines through various cyclization strategies. nih.govmdpi.com

Table 1: Potential Reactions for Fused Ring Synthesis

| Starting Functional Group (from this compound) | Reagent/Condition | Resulting Fused System (Hypothetical) |

|---|---|---|

| -CH₂OH (Oxidized to -CHO) | Intramolecular Aldol Condensation | Dihydropyridopyridazine |

| -CH₂OH (Oxidized to -COOH) | Amide coupling followed by cyclization | Pyridopyridazinone |

Facilitating Access to Polyazaheterocyclic Compounds

Polyazaheterocyclic compounds, which contain multiple nitrogen atoms, are a critical class of molecules with diverse biological activities. The pyridazine ring in this compound already contributes two nitrogen atoms. The hydroxymethyl group can be converted into other nitrogen-containing functionalities, such as amines or azides, which can then participate in cyclization reactions to introduce additional nitrogen atoms into the final structure, thereby forming polyazaheterocycles. For instance, conversion of the methanol (B129727) to a tosylate, followed by substitution with sodium azide (B81097) and subsequent reduction, would yield an aminomethyl group. This amine could then be used as a nucleophile in reactions to build further heterocyclic rings.

Intermediate in the Development of Functional Organic Materials

The electron-deficient nature of the pyridazine ring makes it an attractive component for the design of functional organic materials, particularly in the realm of electronics.

Applications in Organic Semiconductors (Conceptual Link to Pyridazines)

Pyridazine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic semiconductor applications. nih.govdntb.gov.uamdpi.com The nitrogen atoms in the pyridazine ring lower the energy levels of the molecular orbitals, making these compounds good electron acceptors or transporters. The specific compound this compound could serve as a key intermediate in the synthesis of more complex molecules for these applications. The hydroxymethyl group provides a convenient point of attachment for other electronically active moieties, allowing for the construction of donor-acceptor type molecules, which are a common design motif for organic semiconductors. nih.govmdpi.com For example, the methanol could be used to link the pyridazine acceptor unit to an electron-donating group through an ether or ester linkage.

Utilization in Diversification Strategies for Chemical Libraries

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The structure of this compound makes it a suitable scaffold for such endeavors.

Q & A

Q. Basic Research Focus

- HPLC-PDA : Assess purity using reversed-phase chromatography (C18 column) with methanol/water gradients, as employed for structurally similar pyridazine analogs .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.

- Thermal Analysis : TGA/DSC to evaluate stability under controlled heating rates, critical for storage recommendations .

How can reaction conditions be optimized for high-yield synthesis of derivatives?

Q. Advanced Research Focus

-

Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), catalyst loading (e.g., ammonium molybdate for oxidation steps ), and solvent ratios (ethanol/water vs. DMF).

-

Case Study : A 20% yield increase in pyridazinone synthesis was achieved by replacing H₂O₂ with TBHP (tert-butyl hydroperoxide) as an oxidant .

-

Table : Hypothetical optimization results (example):

Catalyst Solvent Temp (°C) Yield (%) NaOEt Ethanol 25 45 MoO₃ Ethanol/H₂O 40 68

What strategies address stability challenges during storage?

Q. Basic Research Focus

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group.

- Stability Testing : Accelerated degradation studies in methanol/water solutions at varying pH (3–9) to identify hydrolysis-sensitive bonds .

- Additives : Use stabilizers like BHT (butylated hydroxytoluene) for free radical-sensitive derivatives .

How to design bioactivity studies while reconciling conflicting in vitro/in vivo data?

Q. Advanced Research Focus

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase targets) with cell viability tests (MTT assay) to differentiate direct vs. off-target effects.

- Longitudinal Analysis : Adopt a multi-wave panel design (e.g., T1, T2, T3 measurements) to assess temporal effects, as seen in pharmacological studies .

- Case Insight : Inconsistent cytotoxicity results for pyrrole methanol derivatives were resolved by controlling metabolic activation (e.g., S9 liver fractions) .

What computational tools predict the reactivity of this compound?

Q. Advanced Research Focus

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD Simulations : Study solvent interactions and conformational stability in methanol/water systems .

- Software : Gaussian 16 or ORCA for quantum mechanics; AutoDock for docking studies with biological targets .

How to address contradictions in biological activity across studies?

Q. Advanced Research Focus

- Meta-Analysis : Pool data from heterogeneous studies (e.g., varying cell lines, exposure times) to identify confounding variables.

- Resource Conservation Theory : Apply frameworks like COR (Conservation of Resources) to contextualize effort-resource trade-offs in bioassay reproducibility .

- Example : Discrepancies in antimicrobial activity of pyrrole methanol analogs were linked to differences in bacterial membrane permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.